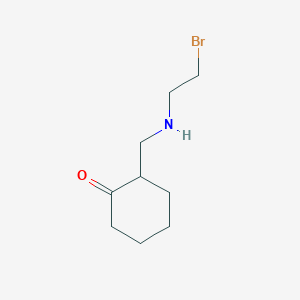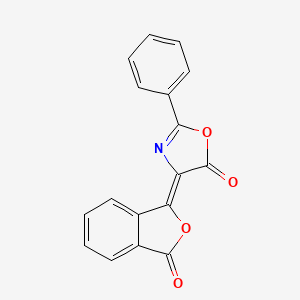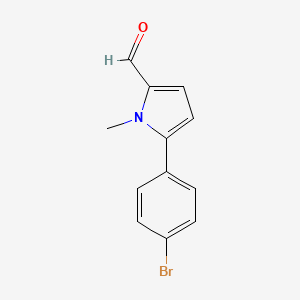![molecular formula C11H8N2O4S B12118144 2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B12118144.png)
2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5Z)-2,4-Dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetat ist eine komplexe organische Verbindung, die einen Thiazolidinring aufweist, der mit einer Pyridinium-Einheit verbunden ist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen wissenschaftlichen Bereichen von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(5Z)-2,4-Dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetat beinhaltet typischerweise die Kondensation von 3-Aminorhodanin mit Pyridin-3-carbaldehyd unter sauren Bedingungen. Die Reaktion verläuft über die Bildung eines Schiff-Basen-Zwischenprodukts, das anschließend zum Thiazolidinring cyclisiert .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Synthese kann jedoch mit Standard-Organosynthesetechniken im großen Maßstab durchgeführt werden, wobei die richtigen Reaktionsbedingungen sichergestellt werden, um hohe Ausbeuten und Reinheit zu erzielen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiazolidinring, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Pyridinium-Einheit abzielen und diese in ein Pyridinderivat umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Pyridinderivate.
Substitution: Verschiedene substituierte Thiazolidinderivate.
Wissenschaftliche Forschungsanwendungen
2-[(5Z)-2,4-Dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und Antitumoraktivitäten untersucht.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere auf seine Fähigkeit, bestimmte Enzyme und Proteine zu hemmen.
Wirkmechanismus
Der Wirkmechanismus von 2-[(5Z)-2,4-Dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Proteine binden und deren Aktivität hemmen. Diese Hemmung kann durch die Bildung kovalenter Bindungen oder durch nicht-kovalente Wechselwirkungen wie Wasserstoffbrückenbindungen und Van-der-Waals-Kräfte erfolgen. Die genauen beteiligten Pfade hängen vom spezifischen biologischen Kontext und den Zielmolekülen ab.
Wissenschaftliche Forschungsanwendungen
2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.
Wirkmechanismus
The mechanism of action of 2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyridiniumsalze: Diese Verbindungen teilen sich die Pyridinium-Einheit und zeigen ähnliche biologische Aktivitäten wie antimikrobielle und Antitumoreigenschaften.
Thiazolidinderivate: Verbindungen mit einem Thiazolidinring sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter entzündungshemmende und antidiabetische Wirkungen.
Einzigartigkeit
2-[(5Z)-2,4-Dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetat ist aufgrund seiner Kombination aus einer Pyridinium-Einheit und einem Thiazolidinring einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen
Eigenschaften
Molekularformel |
C11H8N2O4S |
|---|---|
Molekulargewicht |
264.26 g/mol |
IUPAC-Name |
2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H8N2O4S/c14-9(15)6-13-10(16)8(18-11(13)17)4-7-2-1-3-12-5-7/h1-5H,6H2,(H,14,15)/b8-4- |
InChI-Schlüssel |
KFVVUUVZTDLANG-YWEYNIOJSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
Kanonische SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Löslichkeit |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]](/img/structure/B12118064.png)



![1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118084.png)
![N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118094.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester](/img/structure/B12118102.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)


![2,2,2-trifluoro-N-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide](/img/structure/B12118132.png)
![2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B12118140.png)


